molecular formula C17H13F3N2O4S B2423663 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034386-40-6

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2423663
CAS RN: 2034386-40-6
M. Wt: 398.36
InChI Key: BQGGURANUHVZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as PTC-209, is a small molecule inhibitor that has shown promising results in cancer research.

Scientific Research Applications

Organic Synthesis and Catalysis

Base-Free Transfer Hydrogenation of Ketones

Research by Ruff et al. (2016) on pyridinesulfonamide derivatives, including structures similar to the specified compound, highlighted their application in the base-free transfer hydrogenation of ketones. This process is significant in organic synthesis, offering a green alternative to traditional reduction methods. The research demonstrated that these compounds, when used as pre-catalysts, enable efficient transfer hydrogenation in air without the need for dried and degassed substrates or basic additives, showcasing their potential in sustainable organic transformations (Ruff, Kirby, Chan, & O'Connor, 2016).

Material Science

Conductive Properties of Polymers

A study by Reynolds et al. (1993) on furanyl phenylene polymers, which share structural motifs with the specified compound, explored the electrical conductivity and electrochemical properties of these materials. The research found that substituents on the benzene ring significantly impact the polymers' conductivity and electrochemical behavior, highlighting the role of furan derivatives in developing conductive polymers for electronic applications (Reynolds, Child, Ruiz, Hong, & Marynick, 1993).

properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O4S/c18-17(19,20)26-14-3-5-15(6-4-14)27(23,24)22-10-12-8-13(11-21-9-12)16-2-1-7-25-16/h1-9,11,22H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGGURANUHVZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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